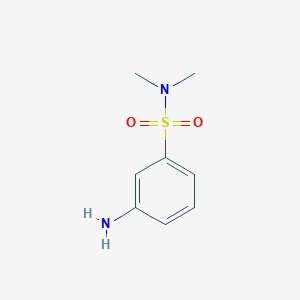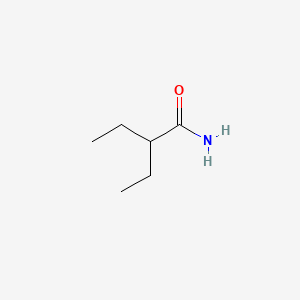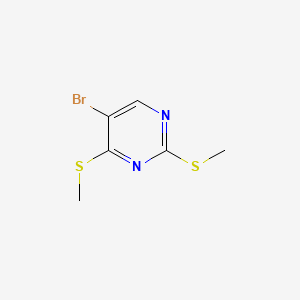
Pyrimidine, 5-bromo-2,4-bis(methylthio)-
Overview
Description
Synthesis Analysis
The synthesis of Pyrimidine, 5-bromo-2,4-bis(methylthio)-, and related compounds involves multiple steps, including condensation reactions, nucleophilic substitutions, and cyclocondensation processes. For instance, Asghari et al. (2015) discuss the synthesis of analogs through initial condensation of pyrimidine with triazole, followed by nucleophilic displacement and cyclocondensation, highlighting the compound's role in the synthesis of potential inhibitors for biological applications (Asghari et al., 2015).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives, including those substituted with bromo and methylthio groups, has been elucidated through various spectroscopic methods and X-ray crystallography. These studies reveal the planar nature of the pyrimidine ring and the spatial arrangement of substituents, which are crucial for the compound's reactivity and interaction with other molecules. The crystal structures and conformational analysis support understanding the compound's potential for forming stable molecular arrangements and interactions (Hughes et al., 2003).
Scientific Research Applications
Synthesis and Antitumor Activity
Pyrimidine derivatives have been synthesized with the aim of developing new compounds with antitumor activity. For instance, acyclonucleoside derivatives of 5-fluorouracil have been created, showing promising results in inhibiting leukemia cells and increasing survival rates in leukemic mice without significant host toxicity (Rosowsky et al., 1981).
Inhibition of Enzymes in Viral Replication
Certain pyrimidine derivatives, including phenylselenenyl- and phenylthio-substituted compounds, have been found to inhibit enzymes such as dihydrouracil dehydrogenase and uridine phosphorylase. These enzymes play roles in viral replication, indicating the potential use of these compounds in antiviral therapy (Goudgaon et al., 1993).
Novel Synthetic Methods
New methods have been developed for the synthesis of pyrimidine derivatives, including mercaptopurine and pentaaza-as-indacene analogues. These novel synthesis techniques expand the possibilities for creating various pyrimidine-based compounds with potential therapeutic applications (Elgemeie et al., 1994).
Antioxidant Agents
Pyrimidine derivatives have also been synthesized and evaluated as potent antioxidant agents. For example, 3-cyano-4-imino-2-methylthio-4H-pyrido[1,2-a]pyrimidine derivatives have shown significant antioxidant properties, which could be beneficial in various medical and scientific applications (Vartale et al., 2016).
Future Directions
The future directions for research on Pyrimidine, 5-bromo-2,4-bis(methylthio)- could include further exploration of its synthesis methods, chemical reactions, and potential biological activities. Given the importance of pyrimidine derivatives in various fields, this compound could have potential applications in medicinal chemistry, biochemistry, and other areas .
Mechanism of Action
Target of Action
Pyrimidine derivatives are known to interact with various biological targets, including enzymes and receptors involved in cellular processes .
Mode of Action
5-Bromo-2,4-bis(methylthio)pyrimidine is a pyrimidine derivative. Pyrimidines are known to participate in nucleophilic displacement reactions . In the case of 5-Bromo-2,4-bis(methylthio)pyrimidine, it can undergo direct metallation with lithium diisopropylamide to yield 4-lithio-5-bromopyrimidine .
Biochemical Pathways
As a pyrimidine derivative, it may be involved in nucleotide synthesis and metabolism, which are critical for dna and rna production and cellular function .
Pharmacokinetics
This compound is slightly soluble in water , which could influence its absorption and distribution in the body.
Result of Action
As a pyrimidine derivative, it may influence cellular processes such as dna and rna synthesis, potentially affecting cell growth and division .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Bromo-2,4-bis(methylthio)pyrimidine. For instance, it should be stored in a cool, dry place to maintain its stability . Additionally, dust formation should be avoided, and adequate ventilation should be ensured during handling .
properties
IUPAC Name |
5-bromo-2,4-bis(methylsulfanyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2S2/c1-10-5-4(7)3-8-6(9-5)11-2/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTPGGEJUFJYLHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=NC=C1Br)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40286664 | |
| Record name | Pyrimidine, 5-bromo-2,4-bis(methylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40286664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
60186-81-4 | |
| Record name | Pyrimidine,4-bis(methylthio)- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46973 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyrimidine, 5-bromo-2,4-bis(methylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40286664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



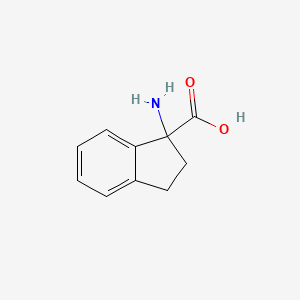


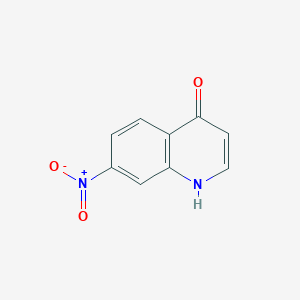
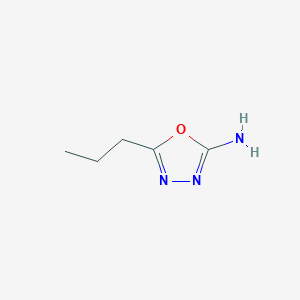



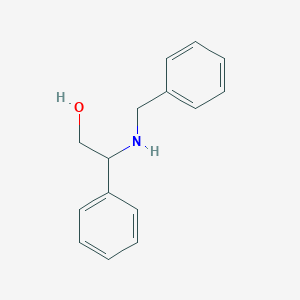
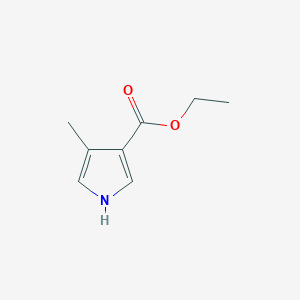
![2-[(Methoxycarbonyl)amino]benzoic acid](/img/structure/B1267552.png)

